1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
2,6-Diallyl phenyl allyl ether is an organic compound characterized by the presence of multiple allyl groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diallyl phenyl allyl ether typically involves the reaction of sodium phenoxide with allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl bromide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of zeolites as catalysts has been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diallyl phenyl allyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: Palladium catalysts, basic conditions
Major Products Formed:
Oxidation: Diols, aldehydes, ketones
Reduction: Saturated ethers
Substitution: Various substituted phenyl ethers
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 2,6-diallyl phenyl allyl ether exerts its effects is through the Claisen rearrangement. This reaction involves the migration of an allyl group from the oxygen atom to the ortho position of the phenyl ring, resulting in the formation of an o-allylphenol . This rearrangement proceeds via a concerted mechanism involving a six-membered cyclic transition state, which is characteristic of sigmatropic rearrangements .
Comparison with Similar Compounds
Allyl Phenyl Ether: Similar in structure but lacks the additional allyl groups at the 2 and 6 positions.
Diallyl Ether: Contains two allyl groups but does not have the phenyl ring.
Phenyl Allyl Ether: Similar to allyl phenyl ether but with variations in the position of the allyl group.
Uniqueness: 2,6-Diallyl phenyl allyl ether is unique due to the presence of multiple allyl groups, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
3383-04-8 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-prop-2-enoxy-1,3-bis(prop-2-enyl)benzene |
InChI |
InChI=1S/C15H18O/c1-4-8-13-10-7-11-14(9-5-2)15(13)16-12-6-3/h4-7,10-11H,1-3,8-9,12H2 |
InChI Key |
XFYYTWXUPGDISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CC=C)OCC=C |
Origin of Product |
United States |
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